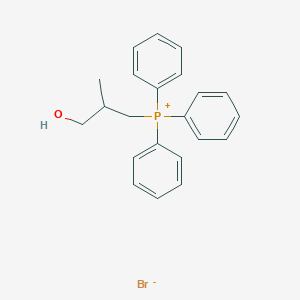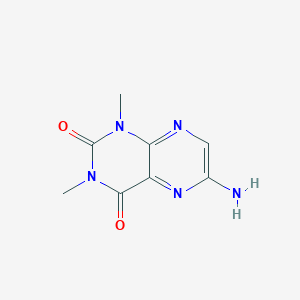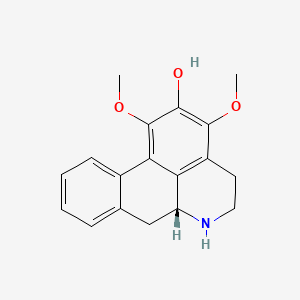
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- is a complex organic compound with a molecular formula of C18H19NO2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the compound .
化学反应分析
Types of Reactions
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties
作用机制
The mechanism of action of 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-1-ol
- ®-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-2-ol
- 6a-β-Aporphine, 1,2-dimethoxy-
- (6aR)-1,2,10-Trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-11-ol
Uniqueness
What sets 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry .
属性
CAS 编号 |
83694-77-3 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
(6aR)-1,3-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C18H19NO3/c1-21-17-12-7-8-19-13-9-10-5-3-4-6-11(10)15(14(12)13)18(22-2)16(17)20/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1 |
InChI 键 |
KKUYSGPGLHCNJX-CYBMUJFWSA-N |
手性 SMILES |
COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CCN4)OC)O |
规范 SMILES |
COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CCN4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


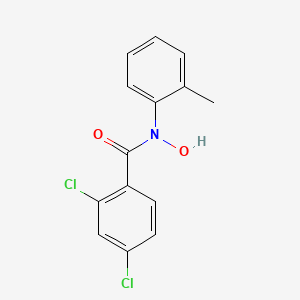
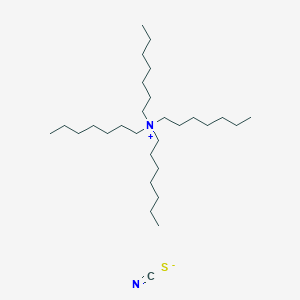


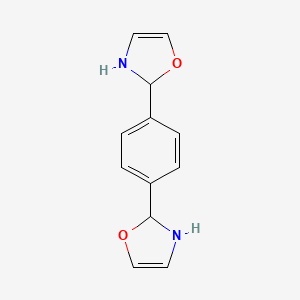
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
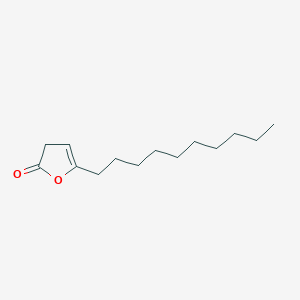
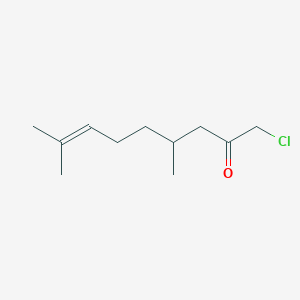
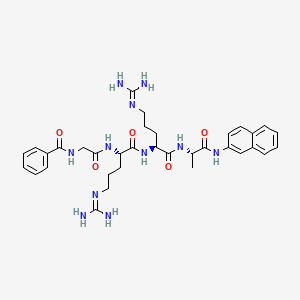
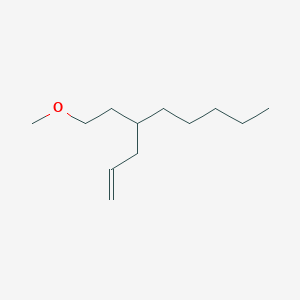
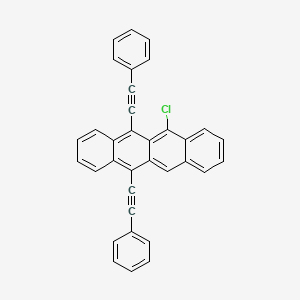
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
